Entecavir hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

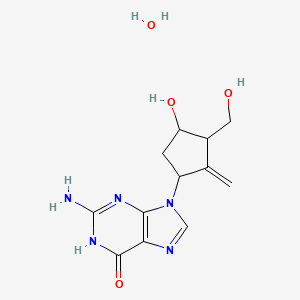

2-amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3.H2O/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20;/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPVEXCTPGULBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Entecavir Hydrate: A Deep Dive into Preclinical Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Entecavir (B133710) is a potent and selective guanosine (B1672433) nucleoside analogue with significant activity against the hepatitis B virus (HBV). Its hydrate (B1144303) form is the active pharmaceutical ingredient in approved antiviral therapies for chronic HBV infection. This technical guide provides a comprehensive overview of the preclinical research and development of entecavir hydrate, focusing on its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and toxicology. Detailed experimental protocols for key assays are provided to enable replication and further investigation by the scientific community.

Mechanism of Action

Entecavir is a prodrug that requires intracellular phosphorylation to its active triphosphate form, entecavir triphosphate (ETV-TP).[1][2] ETV-TP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the HBV DNA polymerase (reverse transcriptase).[2] Its mechanism of action involves the inhibition of all three key functions of the viral polymerase:

-

Base Priming: ETV-TP interferes with the initiation of viral DNA synthesis.[2][3]

-

Reverse Transcription: It blocks the synthesis of the negative strand of HBV DNA from the pregenomic RNA template.[2][3]

-

DNA Strand Synthesis: ETV-TP inhibits the synthesis of the positive strand of HBV DNA.[2][3]

Incorporation of entecavir into the growing viral DNA chain leads to premature chain termination, thus halting viral replication.[2]

References

- 1. Entecavir for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Entecavir? [synapse.patsnap.com]

- 3. Efficacy and safety of entecavir in nucleoside-naive, chronic hepatitis B patients: Phase II clinical study in Japan [natap.org]

Entecavir Hydrate's Antiviral Reach Beyond Hepatitis B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entecavir (B133710), a guanosine (B1672433) nucleoside analogue, is a potent and selective inhibitor of the hepatitis B virus (HBV) polymerase, widely recognized as a first-line treatment for chronic hepatitis B. Its primary mechanism of action involves intracellular phosphorylation to the active triphosphate form, which then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), to inhibit all three functions of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[1][2][3] While its efficacy against HBV is well-documented, the broader antiviral spectrum of entecavir hydrate (B1144303) remains an area of ongoing investigation. This technical guide provides an in-depth analysis of the available data on entecavir's activity against viruses other than HBV, presenting quantitative data, detailed experimental methodologies, and a visualization of its mechanism of action.

Antiviral Spectrum of Entecavir Beyond HBV

Human Immunodeficiency Virus (HIV)

Entecavir has demonstrated clinically relevant, albeit partial, inhibitory activity against Human Immunodeficiency Virus type 1 (HIV-1).[4] This activity is attributed to the inhibition of the HIV reverse transcriptase, an enzyme structurally similar to the HBV polymerase.[4] However, the use of entecavir as a monotherapy for HBV in HIV-coinfected individuals is not recommended as it can lead to the selection of HIV variants with resistance to nucleoside reverse transcriptase inhibitors (NRTIs), such as the M184V mutation.[4]

Table 1: In Vitro Anti-HIV-1 Activity of Entecavir

| HIV-1 Strain | Cell Line | Assay Type | EC₅₀ (µM) | Reference |

| HXB2 | MT-2 | Reverse Transcriptase Assay | 1.030 | [5] |

| RF | MT-2 | Reverse Transcriptase Assay | 0.839 | [5] |

| SF2 | MT-2 | Reverse Transcriptase Assay | 0.526 | [5] |

| NL4-3 | MT-2 | Reverse Transcriptase Assay | 0.085 | [5] |

| IIIB | MT-2 | Reverse Transcriptase Assay | 0.081 | [5] |

| LAI | MT-2 | Reverse Transcriptase Assay | 0.071 | [5] |

| Wild-type clinical isolate 1 | PhenoSense Assay | Not specified | [6] | |

| M184V mutant | PhenoSense Assay | Not specified | [6] |

EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response.

Herpesviruses

Entecavir was originally developed for the treatment of herpes simplex virus (HSV) infections, although its activity was found to be moderate.[1] In vitro studies have shown some limited activity against several members of the Herpesviridae family.

Table 2: In Vitro Activity of Entecavir Against Herpesviruses

| Virus | Assay Type | EC₅₀ (µM) | Reference |

| Herpes Simplex Virus-1 (HSV-1) | Not specified | 32 | [7] |

| Varicella-Zoster Virus (VZV) | Not specified | 30-60 | [7] |

| Human Cytomegalovirus (HCMV) | Not specified | 15 | [7] |

Other Viruses

Data on the in vitro activity of entecavir against other significant viral pathogens is currently limited. The following table summarizes the available information.

Table 3: In Vitro Activity of Entecavir Against Other Viruses

| Virus Family | Virus | Activity | Reference |

| Papillomaviridae | Human Papillomavirus (HPV) | No direct antiviral activity data found. One study notes that cidofovir (B1669016), another antiviral, selectively radiosensitizes cells infected with HPV. | [8] |

| Polyomaviridae | BK polyomavirus (BKV) | No direct antiviral activity data found. Studies have investigated the use of other antivirals like cidofovir for BKV replication in vitro. | [9] |

| Polyomaviridae | JC polyomavirus (JCV) | No data found. | |

| Adenoviridae | Adenovirus | No direct antiviral activity data found for entecavir. Studies on other antivirals show species-dependent susceptibility. | [10] |

| Herpesviridae | Epstein-Barr Virus (EBV) | No direct antiviral activity data found for entecavir. Studies on other nucleoside analogues like acyclovir (B1169) and tenofovir (B777) show inhibition of EBV DNA polymerase and lytic replication. | [11][12] |

Mechanism of Action: Viral Polymerase Inhibition

The primary mechanism by which entecavir exerts its antiviral effect is through the inhibition of viral DNA polymerases. After administration, entecavir is phosphorylated by cellular kinases to its active triphosphate form, entecavir triphosphate (ETV-TP).[3] ETV-TP then acts as a competitive inhibitor of the natural substrate, dGTP, for incorporation into the elongating viral DNA chain by the viral polymerase.[3] Incorporation of ETV-TP leads to chain termination, thus halting viral replication.

Figure 1: Mechanism of action of entecavir.

Experimental Protocols

Plaque Reduction Assay (General Protocol)

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in viral plaques in the presence of the drug.

Figure 2: Workflow for a plaque reduction assay.

A detailed, standardized protocol for performing a plaque reduction assay for herpes simplex virus is available through the Clinical and Laboratory Standards Institute (formerly NCCLS).[13] A similar methodology can be adapted for other plaque-forming viruses like CMV.[14]

Key Steps in Plaque Reduction Assay for CMV (Adapted from[14])

-

Cell Culture: Human foreskin fibroblast (HFF) cells are seeded in 24-well plates and grown to confluence.

-

Virus Inoculation: A standardized amount of CMV (e.g., 50-100 plaque-forming units per well) is added to the cell monolayers.

-

Drug Application: Serial dilutions of entecavir are added to the wells along with the virus.

-

Adsorption: The plates are incubated to allow for viral attachment and entry.

-

Overlay: The virus-drug mixture is removed, and the cells are overlaid with a medium containing a low concentration of agarose (B213101) to restrict viral spread.

-

Incubation: Plates are incubated for 7-14 days to allow for plaque development.

-

Staining and Counting: The cell monolayers are fixed and stained with crystal violet to visualize and count the plaques. The EC₅₀ is calculated as the drug concentration that reduces the number of plaques by 50% compared to the virus-only control.

HIV Reverse Transcriptase (RT) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV reverse transcriptase.

Figure 3: Workflow for an HIV RT inhibition assay.

Protocol Outline for HIV-1 Antiviral Susceptibility Assay (Adapted from[5])

-

Cell Preparation: MT-2 cells are cultured in RPMI 1640 medium.

-

Virus Infection: Cells are infected with a laboratory-adapted HIV-1 strain at a specific multiplicity of infection (MOI).

-

Drug Treatment: Immediately after infection, serial dilutions of entecavir are added to the cell cultures.

-

Incubation: The cultures are incubated for 5 days.

-

Endpoint Measurement: The extent of viral replication is determined by measuring the reverse transcriptase activity in the culture supernatant using a scintillation proximity assay. The EC₅₀ is then calculated.

Conclusion and Future Directions

The available evidence indicates that entecavir hydrate possesses antiviral activity against a broader range of viruses than just HBV, most notably against HIV-1 and to a lesser extent, certain herpesviruses. The underlying mechanism for this activity is the inhibition of viral DNA polymerases by the active triphosphate form of entecavir. However, significant gaps in our understanding remain.

There is a pressing need for systematic in vitro studies to determine the susceptibility of a wider range of clinically relevant viruses to entecavir, particularly Epstein-Barr virus, BK polyomavirus, JC polyomavirus, adenovirus, and human papillomavirus. Such studies should employ standardized assay methodologies to allow for meaningful comparisons of antiviral potency.

Furthermore, detailed mechanistic studies are warranted to elucidate the specific interactions between entecavir triphosphate and the DNA polymerases of these other viruses. This knowledge will be crucial for understanding the potential for cross-resistance and for guiding the rational design of novel antiviral agents with improved broader-spectrum activity. For drug development professionals, the existing data on entecavir's off-target antiviral effects, particularly against HIV, underscores the importance of comprehensive viral screening during the preclinical development of new nucleoside/nucleotide analogues.

References

- 1. Entecavir: a potent new antiviral drug for hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of hepatitis B virus polymerase by entecavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Entecavir? [synapse.patsnap.com]

- 4. The Anti-Hepatitis B Drug Entecavir Inhibits HIV-1 Replication and Can Select HIV-1 Variants Resistant to Antiretroviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Entecavir Exhibits Inhibitory Activity against Human Immunodeficiency Virus under Conditions of Reduced Viral Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Hepatitis B Virus Polymerase by Entecavir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Ether Lipid Ester Derivatives of Cidofovir Inhibit Polyomavirus BK Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro susceptibility of adenovirus to antiviral drugs is species-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acyclovir inhibition of Epstein-Barr virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tenofovir prodrugs potently inhibit Epstein–Barr virus lytic DNA replication by targeting the viral DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. webstore.ansi.org [webstore.ansi.org]

- 14. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

The Activation Pathway: A Technical Guide to the Intracellular Phosphorylation of Entecavir

For Researchers, Scientists, and Drug Development Professionals

Entecavir (B133710) (ETV) stands as a cornerstone in the therapeutic arsenal (B13267) against chronic hepatitis B virus (HBV) infection. As a guanosine (B1672433) nucleoside analogue, its potent antiviral activity is not intrinsic but is conferred through a crucial intracellular activation process: sequential phosphorylation to its active triphosphate form.[1] This technical guide provides an in-depth exploration of this metabolic pathway, detailing the enzymatic steps, kinetic data, and the experimental protocols used to elucidate this critical aspect of Entecavir's mechanism of action.

The Three-Step Phosphorylation Cascade

Upon entry into the host cell, Entecavir, a prodrug, must undergo three successive phosphorylation events, catalyzed by host cellular kinases, to be converted into the pharmacologically active Entecavir triphosphate (ETV-TP).[2] This active moiety then acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), targeting the HBV reverse transcriptase and inhibiting all three of its functional activities: base priming, reverse transcription of the viral RNA, and synthesis of the positive-strand DNA.[3][4]

The phosphorylation proceeds as follows:

-

Entecavir (ETV) → Entecavir Monophosphate (ETV-MP)

-

Entecavir Monophosphate (ETV-MP) → Entecavir Diphosphate (B83284) (ETV-DP)

-

Entecavir Diphosphate (ETV-DP) → Entecavir Triphosphate (ETV-TP)

Studies have shown that this conversion is highly efficient, with the triphosphate form being the predominant intracellular metabolite and accumulating rapidly even at low nanomolar concentrations of the parent drug.[5]

Enzymatic Machinery of Activation

While the complete enzymatic profile for Entecavir's phosphorylation is an area of ongoing research, studies on purine (B94841) analogue metabolism have identified the key kinase families involved:

-

Step 1 (Monophosphorylation): The initial and often rate-limiting step is catalyzed by deoxynucleoside kinases. Specifically, mitochondrial deoxyguanosine kinase (dGK) has been shown to phosphorylate Entecavir.[6] Cytosolic deoxycytidine kinase (dCK) may also contribute to this initial step.

-

Step 2 (Diphosphorylation): The conversion of the monophosphate to the diphosphate form is generally carried out by nucleoside monophosphate kinases. For guanosine analogues like Entecavir, guanylate kinase (GUK1) is the enzyme responsible for this second phosphorylation.[3][7]

-

Step 3 (Triphosphorylation): The final phosphorylation is catalyzed by nucleoside diphosphate kinases (NDPKs) , which exhibit broad substrate specificity and convert a wide range of nucleoside diphosphates to their active triphosphate forms.[8][9]

The overall efficiency of this pathway is a key contributor to Entecavir's high potency.[10]

Quantitative Data Presentation

The following tables summarize key quantitative data from in vitro and cell-based studies, providing insights into the kinetics and efficiency of Entecavir's activation and activity.

Table 1: Kinetic Parameters of Entecavir with Mitochondrial Deoxyguanosine Kinase (dGK)

This table presents the Michaelis-Menten kinetics and inhibition constants for Entecavir (ETV) and its natural counterpart, deoxyguanosine (dG), with mitochondrial dGK. The data indicate that while ETV binds to the enzyme with an affinity similar to dG, its phosphorylation is significantly less efficient. ETV acts as a competitive inhibitor of dG phosphorylation.

| Parameter | Substrate/Inhibitor | Value (Mean ± SD) | Tissue Source |

| Km | Deoxyguanosine (dG) | 0.72 ± 0.09 µM | Rat Heart |

| Vmax | Deoxyguanosine (dG) | 101 ± 5 pmol/mg protein/hr | Rat Heart |

| Km | Entecavir (ETV) | 0.77 ± 0.62 µM | Rat Heart |

| Vmax | Entecavir (ETV) | 7.1 ± 2.2 pmol/mg protein/hr | Rat Heart |

| Ki | ETV (inhibiting dG) | 6.7 ± 0.8 µM | Rat Heart |

| Ki | dG (inhibiting ETV) | 0.53 ± 0.38 µM | Rat Heart |

| IC50 | ETV (inhibiting dG) | 15.3 ± 2.2 µM | Rat Mitochondria |

Data sourced from Ward, A. S., et al. (2022).[6][11]

Table 2: Intracellular Concentration and Half-Life of Entecavir Triphosphate (ETV-TP)

This table highlights the efficient accumulation and persistence of the active ETV-TP within human hepatoma cells, which is crucial for its sustained antiviral effect.

| Parameter | Cell Line | ETV Concentration | Value |

| Intracellular [ETV-TP] | HepG2 | 25 µM | ~30 pmol/106 cells (~30 µM) |

| Intracellular Half-Life (t1/2) | HepG2 & 2.2.15 | 1 µM or 25 µM | ~15 hours |

Data sourced from Yamanaka, G., et al. (1999).[5][12]

Table 3: In Vitro Potency of Entecavir and its Triphosphate Form

This table compares the concentration of Entecavir required to inhibit HBV replication in cell culture with the concentration of its active triphosphate form needed to inhibit the viral polymerase enzyme directly. The sub-nanomolar IC50 value underscores the high intrinsic potency of ETV-TP.

| Parameter | Compound | Assay Type | Value |

| EC50 | Entecavir (ETV) | HBV Cell Culture (HepG2) | 3.7 - 5.3 nM |

| IC50 | ETV-Triphosphate (ETV-TP) | In Vitro HBV Polymerase | 0.5 nM |

Data sourced from Yamanaka, G., et al. (1999) and Tchesnokov, E. P., et al. (2008).[12][13]

Key Experimental Protocols

The characterization of Entecavir's intracellular phosphorylation relies on a combination of biochemical and cell-based assays. Detailed below are the methodologies for key experiments.

Protocol 1: dGK Activity Assay in Isolated Mitochondria

This protocol is used to determine the kinetics of the first phosphorylation step of Entecavir by its mitochondrial kinase.

-

Mitochondrial Isolation: Tissues (e.g., rat heart, liver) are homogenized in an isolation buffer. The homogenate is subjected to differential centrifugation to pellet mitochondria, which are then washed and resuspended.

-

Phosphorylation Reaction: Isolated mitochondria are incubated at 37°C in a reaction buffer containing ATP, a radioactive substrate (e.g., [³H]-ETV or [³H]-dG), and inhibitors of substrate breakdown enzymes (e.g., purine nucleoside phosphorylase and adenosine (B11128) deaminase inhibitors).

-

Reaction Termination & Separation: The reaction is stopped by adding perchloric acid. The neutralized supernatant, containing the parent nucleoside and its phosphorylated products, is then analyzed.

-

Quantification: The phosphorylated products (mono-, di-, and triphosphate) are separated and quantified using high-performance liquid chromatography (HPLC) coupled with a radioactivity detector. The total radioactivity of the phosphorylated products is used to calculate the rate of phosphorylation.[6]

References

- 1. Pre-steady-state kinetic studies establish entecavir 5'-triphosphate as a substrate for HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long-Term HBsAg Titer Kinetics with Entecavir/Tenofovir: Implications for Predicting Functional Cure and Low Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solution structure and functional investigation of human guanylate kinase reveals allosteric networking and a crucial role for the enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Biochemical Characterization of Human Guanylate Kinase and Mitochondrial Thymidine Kinase: Essential Enzymes for the Metabolic Activation of Nucleoside Analog Prodrugs | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. uniprot.org [uniprot.org]

- 8. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral nucleoside analogs phosphorylation by nucleoside diphosphate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The saga of entecavir - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Entecavir competitively inhibits deoxyguanosine and deoxyadenosine phosphorylation in isolated mitochondria and the perfused rat heart - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substrate specificity of human nucleoside-diphosphate kinase revealed by transient kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Entecavir Hydrate's Inhibition of Hepatitis B Virus DNA Polymerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism by which entecavir (B133710) (ETV), a potent guanosine (B1672433) nucleoside analog, inhibits the hepatitis B virus (HBV) DNA polymerase. It details the molecular interactions, quantitative measures of potency, relevant experimental protocols, and the viral resistance landscape.

Mechanism of Action

Entecavir is a prodrug that requires intracellular phosphorylation to its active form, entecavir triphosphate (ETV-TP).[1][2] As a guanosine analogue, ETV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the HBV polymerase (reverse transcriptase).[1][3] This competitive inhibition is the cornerstone of its antiviral activity.

ETV-TP uniquely targets and potently inhibits all three functional activities of the viral polymerase:

-

Priming: Inhibition of the initiation of HBV DNA synthesis, where the polymerase uses itself as a protein primer.[4][5][6][7]

-

Reverse Transcription: Inhibition of the synthesis of the negative-strand DNA from the pregenomic RNA (pgRNA) template.[2][3][5][7]

-

DNA-Dependent DNA Synthesis: Inhibition of the synthesis of the positive-strand HBV DNA.[1][3][5][8]

Once incorporated into the growing viral DNA chain, entecavir acts as a "de facto" or non-obligate chain terminator.[4][9] Although it possesses a 3'-hydroxyl group, which is typically required for the addition of the next nucleotide, steric constraints and disfavored energy requirements after its incorporation effectively halt further DNA elongation after a few more bases are added.[4][9][10]

Quantitative Analysis of Potency and Selectivity

Entecavir demonstrates exceptional potency against HBV, surpassing other nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) in both cell culture and enzymatic assays.[4][9]

Comparative Potency

The 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values highlight entecavir's superior activity against wild-type HBV.

| Drug | Cell Culture EC₅₀ (nM) [4] | Fold Difference from ETV [4] | Enzyme IC₅₀ (nM) (Triphosphate Form) [4] | Fold Difference from ETV-TP [4] |

| Entecavir (ETV) | 5.3 ± 1.7 | 1 | 0.5 ± 0.1 | 1 |

| Lamivudine (B182088) (LVD) | 1489 ± 256 | 281 | 243 ± 45 | 486 |

| Adefovir (ADV) | 2500 ± 500 | 472 | 160 ± 30 | 320 |

| Tenofovir (TFV) | 8940 ± 1560 | 1689 | 6 ± 2 | 12 |

Table 1: Relative potencies of HBV NRTIs against wild-type HBV.

Inhibition Kinetics

Entecavir triphosphate (ETV-TP) is a competitive inhibitor with respect to dGTP.[1][11] The inhibition constant (Kᵢ) for ETV-TP is significantly lower than the Michaelis constant (Kₘ) for the natural substrate dGTP, indicating a much higher binding affinity of the HBV polymerase for the inhibitor.[1]

| Parameter | Value (nM) | Description |

| ETV-TP Kᵢ | 1.3–2.6[1] | Affinity of HBV polymerase for the inhibitor. |

| dGTP Kₘ | 13.3–20[1] | Substrate concentration at half-maximal velocity. |

Table 2: Kinetic constants for ETV-TP inhibition of HBV polymerase.

Selectivity and Mitochondrial Safety

A critical aspect of antiviral drug development is selectivity for the viral target over host cellular enzymes. Entecavir shows a high degree of specificity for HBV polymerase. In vitro studies demonstrate that ETV-TP is a poor inhibitor of human cellular DNA polymerases α, β, and δ and shows no significant inhibition of mitochondrial DNA polymerase γ (Pol γ).[12][13] This selectivity explains the low incidence of mitochondrial toxicity observed with entecavir therapy.[12][13][14]

| Assay | Entecavir Concentration | Result |

| Mitochondrial DNA (mtDNA) Levels | Up to 100x clinical Cₘₐₓ for 15 days | No reduction in mtDNA levels.[12] |

| Lactate (B86563) Production | Up to 100x clinical Cₘₐₓ for 15 days | No increase in lactate production.[12] |

| DNA Polymerase γ Inhibition | Up to 300 μM (ETV-TP) | Failed to inhibit polymerase γ or be incorporated into DNA.[12][13] |

Table 3: Summary of in vitro mitochondrial toxicity assays for entecavir.

Resistance Profile

Entecavir maintains a high barrier to resistance in nucleoside-naïve patients.[5] However, resistance can emerge, particularly in patients with prior lamivudine resistance. The primary mutations associated with lamivudine resistance (L180M and M204V/I) can reduce susceptibility to entecavir.[4][15][16]

| HBV Strain | Drug | EC₅₀ (nM) | Fold Increase in EC₅₀ (vs. Wild-Type) |

| Wild-Type | Entecavir | 4[15] | - |

| L180M + M204V (LVDr) | Entecavir | 61[15] | ~20[15] |

| Wild-Type | Lamivudine | 200[15] | - |

| L180M + M204V (LVDr) | Lamivudine | >100,000[15] | >500[15] |

Table 4: Entecavir activity against lamivudine-resistant (LVDr) HBV.

While susceptibility is reduced, ETV often remains effective against these strains, albeit at higher concentrations.[15] The emergence of full clinical resistance to entecavir typically requires the presence of the primary lamivudine resistance mutations plus additional substitutions at positions T184, S202, or M250.[16]

Experimental Methodologies

The following protocols are foundational for assessing the antiviral activity and mechanism of action of compounds like entecavir.

HBV Cell Culture Susceptibility Assay

This assay measures the ability of a compound to inhibit HBV replication in a cell-based system.

Protocol:

-

Cell Culture: HepG2 human hepatoma cells are maintained in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics, cultured on collagen-coated surfaces.[4][10]

-

Transfection: Cells are transfected with a plasmid containing a greater-than-genome-length HBV construct (e.g., pCMV-HBV).[4][10]

-

Drug Treatment: Immediately following transfection, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., entecavir).

-

Incubation: Cells are incubated for a set period (e.g., 5 days) to allow for viral replication and release of virions into the supernatant.[4][10]

-

Virus Quantification:

-

Data Analysis: The percentage of inhibition of viral replication is plotted against the drug concentration to calculate the EC₅₀ value.[4][10]

In Vitro Endogenous HBV Polymerase Assay

This biochemical assay directly measures the inhibition of the HBV polymerase enzyme's activity.

Protocol:

-

Nucleocapsid Isolation: Intracellular HBV nucleocapsids are isolated from HBV-transfected HepG2 cells. These contain the active polymerase and the pgRNA/DNA template.[4][10]

-

Reaction Setup: The isolated nucleocapsids are added to a reaction mixture containing:

-

Reaction buffer.

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP).

-

A radiolabeled nucleotide (e.g., [α-³³P]TTP) to track DNA synthesis.[4]

-

Serial dilutions of the inhibitor in its active triphosphate form (e.g., ETV-TP).

-

-

Polymerase Reaction: The mixture is incubated at 37°C to allow the endogenous polymerase to synthesize DNA.

-

DNA Precipitation: The reaction is stopped, and the newly synthesized radiolabeled DNA is precipitated.

-

Quantification: The amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition of polymerase activity is plotted against the inhibitor concentration to determine the IC₅₀ value.[4] The Cheng-Prusoff equation (Kᵢ = IC₅₀ / (1 + [S]/Kₘ)) can be used to calculate the Kᵢ value if the substrate concentration [S] and Kₘ are known.[4]

References

- 1. Mechanism of action of Entecavir_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Entecavir? [synapse.patsnap.com]

- 4. Inhibition of Hepatitis B Virus Polymerase by Entecavir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Entecavir versus other oral antiviral drugs for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hepatitis B Virus Reverse Transcriptase – Target of Current Antiviral Therapy and Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Entecavir for the treatment of real-life chronic hepatitis B patients: a study from Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of hepatitis B virus polymerase by entecavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biochemical and Structural Properties of Entecavir-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Entecavir for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Entecavir for treatment of hepatitis B virus displays no in vitro mitochondrial toxicity or DNA polymerase gamma inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Entecavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Efficacies of Entecavir against Lamivudine-Resistant Hepatitis B Virus Replication and Recombinant Polymerases In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

A Comprehensive Technical Guide to the Physicochemical Properties of Entecavir Hydrate Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entecavir (B133710) is a potent and selective antiviral agent primarily used in the treatment of chronic hepatitis B virus (HBV) infection. As a nucleoside analogue, its efficacy and stability are intrinsically linked to its solid-state properties. This technical guide provides an in-depth analysis of the core physicochemical characteristics of Entecavir hydrate (B1144303) powder. The information presented herein is intended to support research, formulation development, and quality control activities by providing a consolidated resource of its fundamental properties and the experimental methodologies used for their determination.

Chemical Identity and Structure

Entecavir is a guanine (B1146940) nucleoside analogue. The active pharmaceutical ingredient is typically used in its monohydrate form.

-

Chemical Name: 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one monohydrate[1][2]

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of Entecavir hydrate powder.

Table 1: Solubility Profile

| Solvent/Medium | Solubility (mg/mL) | Conditions |

| Water | 2.4 | 25 °C[6][7] |

| Ethanol (B145695) | ~ 0.1 | Not Specified[3][5] |

| Dimethyl Sulfoxide (DMSO) | ~ 12 - 59 | Fresh DMSO recommended due to moisture absorption[3][5][8] |

| Dimethylformamide (DMF) | ~ 14 | Not Specified[3][5] |

| DMF:PBS (1:1) | ~ 0.5 | pH 7.2[3][5] |

| Aqueous Buffers | Sparingly soluble | Not Specified[3][5] |

Table 2: Thermal and Acid Dissociation Properties

| Parameter | Value | Method |

| Melting Point (as anhydrous) | ~ 247 - 252 °C | Differential Scanning Calorimetry (DSC)[2][9] |

| Dehydration Temperature | 61.97 °C - 107.84 °C | Thermogravimetric Analysis (TGA)[1] |

| pKa | 8.00 (estimated) / 10.5 | Estimated / Not Specified[6][9] |

Detailed Physicochemical Characterization

Solubility

This compound is described as slightly soluble in water.[10] Its solubility in aqueous media is not significantly affected by pH.[7] In organic solvents, it exhibits a range of solubilities, being sparingly soluble in ethanol and more soluble in DMSO and DMF.[3][5] For formulation purposes, it is important to note that aqueous solutions prepared from a DMF stock are not recommended for storage for more than one day.[3][5]

Thermal Properties

Thermal analysis is critical for understanding the stability and physical form of this compound.

-

Thermogravimetric Analysis (TGA): TGA of this compound shows an initial mass loss of approximately 5.05% between 61.97 °C and 107.84 °C, which corresponds to the loss of one molecule of water of hydration.[1] The theoretical water content in the monohydrate is 6.10%.[1] This dehydration event signifies the conversion from the monohydrate to the anhydrous form.[1]

-

Differential Scanning Calorimetry (DSC): The DSC thermogram of Entecavir (after dehydration) exhibits a sharp endothermic peak at approximately 247 °C, which is characteristic of the melting of the anhydrous crystalline form.[9]

Acid Dissociation Constant (pKa)

The pKa value is crucial for predicting the ionization state of a drug at different physiological pHs. There is some discrepancy in the reported pKa values for Entecavir. An estimated pKa of 8.00 suggests that it will exist partially in a cationic form in the environment.[6] Another source reports a pKa of 10.5, though the experimental conditions are not specified.[9] This value indicates that Entecavir is a weak base.

Polymorphism and Crystallinity

Entecavir is known to exhibit polymorphism, existing in several crystalline forms as well as an amorphous form.[2][11] The monohydrate is a common crystalline form and is often used as the drug substance.[12] The conversion between the monohydrate and anhydrous forms can occur during manufacturing processes such as granulation, drying, and compression.[12]

X-ray powder diffraction (XRPD) is a key technique for characterizing the crystalline form. For one crystalline form of Entecavir, strong diffraction peaks have been observed at 2θ angles of 5.282°, 15.560°, and 21.236°.[13]

Stability

Entecavir is stable under long-term storage conditions (25°C/60% RH) for up to 36 months.[11][14] Forced degradation studies have shown that Entecavir degrades under acidic and basic conditions and in the presence of hydrogen peroxide. It is found to be stable under thermal and light stress conditions. Drug-excipient compatibility studies are crucial, and it has been reported that Entecavir monohydrate is incompatible with lactose (B1674315) monohydrate but compatible with other common excipients like microcrystalline cellulose, crospovidone, and magnesium stearate.[2]

Hygroscopicity

Experimental Protocols and Workflows

The following sections detail the methodologies for characterizing the physicochemical properties of this compound powder.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the shake-flask method.

Protocol:

-

Add an excess amount of this compound powder to a series of vials containing different solvents (e.g., water, buffered solutions at various pHs, organic solvents).

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect for the presence of undissolved solid.

-

Centrifuge or filter the samples to separate the saturated solution from the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent.

-

Quantify the concentration of Entecavir in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis and Differential Scanning Calorimetry are performed to assess the thermal properties of this compound.

Protocol:

-

TGA:

-

Calibrate the TGA instrument for mass and temperature.

-

Accurately weigh 5-10 mg of this compound powder into a suitable pan (e.g., alumina).

-

Place the pan in the TGA furnace.

-

Heat the sample under a controlled nitrogen atmosphere (e.g., 20-50 mL/min).

-

Use a linear heating rate (e.g., 10 °C/min) over a temperature range that covers the dehydration and decomposition of the sample (e.g., 30 °C to 300 °C).

-

Record the mass loss as a function of temperature.

-

-

DSC:

-

Calibrate the DSC instrument for heat flow and temperature using a certified standard (e.g., indium).

-

Accurately weigh 2-5 mg of this compound powder into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample under a controlled nitrogen atmosphere at a defined rate (e.g., 10 °C/min) over a suitable temperature range (e.g., 30 °C to 280 °C).

-

Record the heat flow as a function of temperature.

-

pKa Determination (Potentiometric Titration)

The pKa of Entecavir can be determined by potentiometric titration.

Protocol:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Accurately prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).

-

Place the solution in a thermostated vessel and stir continuously.

-

Immerse a calibrated pH electrode into the solution.

-

Incrementally add a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) to the solution.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the derivative of the titration curve.

Polymorphic Form Analysis (XRPD)

X-ray powder diffraction is the primary method for identifying the crystalline form of this compound.

Protocol:

-

Gently grind the this compound powder to a fine, uniform consistency to minimize preferred orientation effects.

-

Pack the powder into a sample holder.

-

Place the sample holder in the XRPD instrument.

-

Expose the sample to monochromatic X-ray radiation (typically Cu Kα).

-

Scan the sample over a defined range of 2θ angles (e.g., 3° to 40°).

-

Record the intensity of the diffracted X-rays as a function of the 2θ angle.

-

Compare the resulting diffractogram with reference patterns for known polymorphs of Entecavir to identify the crystalline form.

Conclusion

This technical guide provides a detailed overview of the fundamental physicochemical properties of this compound powder. The data and experimental protocols presented are essential for scientists and researchers involved in the development, manufacturing, and quality control of Entecavir-containing drug products. A thorough understanding of its solubility, thermal behavior, pKa, polymorphism, and stability is paramount for ensuring the development of safe, effective, and stable pharmaceutical formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. Entecavir | C12H15N5O3 | CID 135398508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Quantitation of polymorphic impurity in entecavir polymorphic mixtures using powder X-ray diffractometry and Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US20140220120A1 - Crystal entecavir, crystal entecavir formulation and methods for the preparation thereof - Google Patents [patents.google.com]

- 13. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 14. jgtps.com [jgtps.com]

In Vitro Antiviral Activity of Entecavir Against Hepatitis B Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entecavir (B133710) (ETV) is a potent and selective nucleoside analog of deoxyguanosine with significant activity against the hepatitis B virus (HBV).[1][2] It is a cornerstone in the treatment of chronic hepatitis B, demonstrating superior efficacy in reducing HBV DNA levels compared to other nucleoside/tide reverse transcriptase inhibitors like lamivudine (B182088) (LVD) and adefovir (B194249) (ADV).[3][4] This technical guide provides an in-depth overview of the in vitro antiviral activity of Entecavir against HBV, focusing on its mechanism of action, quantitative potency, and the experimental methodologies used for its evaluation.

Entecavir's primary mechanism of action is the inhibition of the HBV polymerase, a multi-functional enzyme essential for viral replication.[2] Upon intracellular phosphorylation to its active triphosphate form (ETV-TP), Entecavir competitively inhibits all three catalytic activities of the HBV polymerase: base priming, reverse transcription of the pre-genomic RNA, and synthesis of the positive-strand HBV DNA.[2][5] Incorporation of ETV-TP into the elongating DNA chain leads to chain termination, effectively halting viral replication.[2][3]

Mechanism of Action: Signaling Pathway

The following diagram illustrates the intracellular activation of Entecavir and its subsequent inhibition of HBV replication.

References

- 1. Entecavir for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Entecavir? [synapse.patsnap.com]

- 3. Inhibition of hepatitis B virus polymerase by entecavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Entecavir is superior to lamivudine in reducing hepatitis B virus DNA in patients with chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols for Entecavir Hydrate in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entecavir (B133710) is a potent and selective antiviral agent primarily used in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] As a guanosine (B1672433) nucleoside analog, it effectively inhibits HBV DNA polymerase, thereby suppressing viral replication.[3][4][5] These application notes provide detailed protocols for the preparation of Entecavir hydrate (B1144303) solutions for use in in vitro cell culture assays, along with relevant data on its solubility, stability, and biological activity.

Physicochemical Properties and Solubility

Entecavir hydrate is a white to off-white crystalline solid.[6] Understanding its solubility is critical for preparing accurate and effective solutions for cell culture experiments.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ~12 mg/mL; 59 mg/mL (~199.8 mM) | [7][8][9] |

| Dimethylformamide (DMF) | ~14 mg/mL | [7][9] |

| Ethanol | ~0.1 mg/mL | [7][9] |

| Water | Sparingly soluble (~2.4 mg/mL) | [5] |

| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [7][9] |

Note: For aqueous solutions, it is recommended to first dissolve this compound in a minimal amount of an organic solvent like DMSO or DMF and then dilute with the aqueous buffer.[7][9] Aqueous solutions are not recommended for storage for more than one day.[7][9]

Biological Activity and Recommended Concentrations

Entecavir exhibits potent antiviral activity against HBV in cell culture models. The effective concentration can vary depending on the cell line and assay conditions.

Table 2: In Vitro Activity of Entecavir

| Cell Line | Parameter | Value | Reference |

| HepG2 2.2.15 | EC50 (HBV DNA reduction) | 3.75 nM | [7][10] |

| HepG2 | Cytotoxicity | No significant effect on cell numbers at up to 100 times the Cmax for 15 days. | [11] |

| Primary CD4+ T cells | HIV Inhibition | Low nanomolar range | [2] |

Cmax (maximum plasma concentration) for Entecavir has been reported to be approximately 34 nM.[11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound (MW: 295.29 g/mol )[8]

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, DNase/RNase-free microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Weighing: Accurately weigh out 2.95 mg of this compound powder using a calibrated analytical balance.

-

Dissolving: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

-

Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

-

Sterilization (Optional): If required for the specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[8]

Protocol 2: Preparation of Working Solutions for Cell Culture Assays

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for the cell line being used

-

Sterile, DNase/RNase-free tubes

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM Entecavir stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 10 µM working solution from a 10 mM stock, dilute the stock solution 1:1000 in cell culture medium.

-

Vehicle Control: It is crucial to include a vehicle control in your experiments. This should be cell culture medium containing the same final concentration of DMSO as the highest concentration of Entecavir used in the assay. For instance, if the highest Entecavir concentration results in a 0.1% DMSO concentration in the well, the vehicle control wells should also contain 0.1% DMSO.[11]

-

Application to Cells: Add the prepared working solutions (and vehicle control) to your cell cultures and proceed with the planned assay.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow: Entecavir Solution Preparation

Caption: Workflow for the preparation of this compound stock and working solutions for cell culture.

Signaling Pathway: Mechanism of Action of Entecavir

References

- 1. Entecavir - Wikipedia [en.wikipedia.org]

- 2. Safety and efficacy of entecavir for the treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Entecavir? [synapse.patsnap.com]

- 4. What is the mechanism of Entecavir Maleate? [synapse.patsnap.com]

- 5. Mechanism of action of Entecavir_Chemicalbook [chemicalbook.com]

- 6. scielo.br [scielo.br]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Entecavir for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Determining effective Entecavir hydrate concentration for in vitro studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the effective concentration of Entecavir (B133710) hydrate (B1144303) for in vitro studies, particularly focusing on its antiviral activity against Hepatitis B Virus (HBV). The included protocols and diagrams are designed to facilitate experimental setup and data interpretation.

Introduction

Entecavir (ETV) is a potent and selective nucleoside analog that acts as a reverse transcriptase inhibitor.[1][2] It is a deoxyguanosine analogue that, in its active triphosphate form, competes with the natural substrate deoxyguanosine triphosphate (dGTP) to inhibit all three activities of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[3][4] This high potency and a high genetic barrier to resistance make it a first-line treatment for chronic HBV infection.[5][6] Understanding its effective concentration in vitro is crucial for preclinical research and drug development.

Mechanism of Action

Entecavir is a prodrug that requires intracellular phosphorylation to its active form, entecavir triphosphate (ETV-TP).[4] ETV-TP is a potent inhibitor of the HBV reverse transcriptase (polymerase).[7] It competitively inhibits the viral polymerase and its incorporation into the growing DNA chain leads to chain termination, thus halting viral replication.[8]

Caption: Entecavir's mechanism of action in inhibiting HBV replication.

Quantitative Data on Effective Concentrations

The in vitro efficacy of Entecavir hydrate is typically measured by its 50% effective concentration (EC50) and 50% inhibitory concentration (IC50). These values can vary depending on the cell line, the HBV strain (wild-type or resistant), and the specific experimental conditions.

| Parameter | Cell Line | HBV Strain | Concentration | Reference |

| EC50 | HepG2 | Wild-Type | 0.004 µM (4 nM) | [9] |

| EC50 | HepG2 | Lamivudine-Resistant (rtL180M, rtM204V) | 0.026 µM (range 0.010-0.059 µM) | [9] |

| EC50 | Not Specified | Laboratory Isolate | 5.3 nM | [7] |

| IC50 (ETV-TP) | In vitro RT enzyme assay | Wild-Type | 0.5 nM | [7] |

| Effective Concentration | HuH7 | Wild-Type | 0.1, 1, and 10 µM | [10] |

| Effective Concentration | HuH7 | Lamivudine-Resistant | 0.1, 1, and 10 µM | [10] |

Experimental Protocols

General Cell Culture and Drug Preparation

This protocol outlines the basic steps for preparing this compound and treating cell cultures for in vitro antiviral assays.

Caption: General workflow for in vitro Entecavir treatment.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Appropriate cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

HBV-replicating cell line (e.g., HepG2.2.15, HuH7)

-

Sterile, tissue culture-treated plates (e.g., 96-well)

Procedure:

-

Stock Solution Preparation:

-

Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[11]

-

Aliquot the stock solution and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Culture the chosen cell line (e.g., HepG2.2.15) in appropriate medium supplemented with FBS and antibiotics.

-

Trypsinize and count the cells.

-

Seed the cells into 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase during the experiment.

-

-

Drug Treatment:

-

After allowing the cells to adhere (typically 24 hours), prepare serial dilutions of the Entecavir stock solution in fresh cell culture medium to achieve the desired final concentrations.

-

Carefully remove the old medium from the cell culture plates and replace it with the medium containing the different concentrations of Entecavir. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

-

Incubate the plates for the desired experimental duration (e.g., 7 to 15 days), replenishing the medium with fresh drug every 3-4 days.[12]

-

Quantification of HBV DNA by Real-Time PCR (qPCR)

This protocol is for measuring the amount of HBV DNA in the cell culture supernatant to determine the antiviral efficacy of Entecavir.

Materials:

-

Cell culture supernatant from treated and control wells

-

DNA extraction kit

-

qPCR master mix

-

Primers and probe specific for HBV DNA

-

qPCR instrument

Procedure:

-

DNA Extraction:

-

Harvest the cell culture supernatant from each well.

-

Extract viral DNA from the supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.

-

-

qPCR Reaction Setup:

-

Prepare a qPCR reaction mix containing the qPCR master mix, HBV-specific primers, and probe.

-

Add the extracted DNA to the reaction mix.

-

Include a standard curve using known concentrations of HBV DNA to allow for absolute quantification.

-

-

qPCR Amplification and Analysis:

-

Perform the qPCR reaction using a thermal cycler with the appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[12]

-

Analyze the data to determine the HBV DNA copy number in each sample. The EC50 value can be calculated by plotting the percentage of HBV DNA inhibition against the log of the Entecavir concentration.

-

Cytotoxicity Assay (MTT Assay)

It is essential to assess the cytotoxicity of Entecavir at the tested concentrations to ensure that the observed antiviral effect is not due to cell death.

Materials:

-

Cells treated with Entecavir as described in Protocol 4.1

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

After the drug treatment period, remove the medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each Entecavir concentration relative to the vehicle control. Studies have shown that Entecavir does not affect cell proliferation at concentrations as high as 100 times the maximal clinical exposure.[12]

Considerations for In Vitro Studies

-

Cell Line Selection: The choice of cell line is critical. HepG2.2.15 cells, which are stably transfected with the HBV genome, are commonly used.[13] HuH7 cells transfected with HBV constructs are another option.[10]

-

Treatment Duration: Longer exposure times (e.g., up to 15 days) may be necessary to observe significant effects, especially when assessing potential mitochondrial toxicity.[12]

-

Resistance Profiling: When studying lamivudine-resistant HBV, it is important to use cell lines expressing the relevant mutations (e.g., rtM204V/I).[9] Entecavir is known to be effective against lamivudine-resistant strains, though higher concentrations may be required.[11]

-

Mitochondrial Toxicity: While Entecavir has a good safety profile, in vitro assays for mitochondrial toxicity, such as measuring lactate (B86563) production or mitochondrial DNA levels, can be performed for comprehensive characterization, especially at high concentrations or with long-term exposure.[12][14]

By following these guidelines and protocols, researchers can effectively determine the appropriate in vitro concentrations of this compound for their specific experimental needs and contribute to a deeper understanding of its antiviral properties.

References

- 1. Entecavir | C12H15N5O3 | CID 135398508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Entecavir - Wikipedia [en.wikipedia.org]

- 3. Entecavir Baraclude - Treatment - Hepatitis B Online [hepatitisb.uw.edu]

- 4. Mechanism of action of Entecavir_Chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Entecavir: a potent antiviral with minimal long-term resistance in nucleoside-naive chronic hepatitis B patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Hepatitis B Virus Polymerase by Entecavir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Entecavir? [synapse.patsnap.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Establishment of stable cell lines in which the HBV genome replicates episomally for evaluation of antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Entecavir for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preclinical Evaluation of In Vitro and In Vivo Antiviral Activities of KCT-01, a New Herbal Formula against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Entecavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Entecavir Hydrate in Murine Models of Hepatitis B Virus

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Entecavir (B133710) (ETV) hydrate (B1144303), a potent antiviral agent, in preclinical mouse models of Hepatitis B Virus (HBV) infection. The following sections detail the dosage, administration, and expected outcomes based on published research, aimed at guiding researchers in designing and executing robust in vivo studies.

Overview of Entecavir in HBV Mouse Models

Entecavir is a guanosine (B1672433) nucleoside analog that acts as a selective inhibitor of HBV polymerase, effectively suppressing viral replication.[1][2][3] In mouse models, ETV has demonstrated significant efficacy in reducing HBV DNA levels in both the liver and serum.[4][5][6] The two most common mouse models utilized for these studies are:

-

HBV Transgenic Mice: These mice have the HBV genome integrated into their own, leading to the production of viral antigens and, in some models, viral particles.

-

AAV-HBV Mice: In this model, an adeno-associated virus vector is used to deliver the HBV genome to the liver of adult mice, establishing a persistent infection.[5][7]

Entecavir treatment in these models typically does not affect the levels of HBV surface antigen (HBsAg), e antigen (HBeAg), or core antigen (HBcAg) as its primary target is the viral polymerase activity, and in many models, there is no secondary infection of new cells.[4][8]

Quantitative Data Summary

The following tables summarize the reported dosages of Entecavir and their effects on HBV DNA levels in different mouse models.

Table 1: Entecavir Dosage and Efficacy in HBV Transgenic Mice

| Dosage (mg/kg/day) | Administration Route | Duration | Mouse Strain/Gender | Effect on Liver HBV DNA | Reference |

| 3.2 | Oral (Once Daily) | 10 days | Transgenic (Female) | Reduced from 5.9 to <0.82 pg/µg cellular DNA | [4] |

| 3.2 | Oral (Once Daily) | 10 days | Transgenic (Male) | Reduced from 8.3 to <1.1 pg/µg cellular DNA | [4] |

| 0.1 | Oral (Once Daily) | 10 days | Transgenic (Male) | Statistically significant reduction | [4] |

| 0.032 | Oral (Once Daily) | 10 days | Transgenic (Female) | Statistically significant reduction | [4] |

Table 2: Entecavir Dosage and Efficacy in AAV-HBV Mice

| Dosage (mg/kg/day) | Administration Route | Duration | Mouse Strain | Effect on Serum HBV DNA | Reference |

| 0.1 | Oral Gavage (Once Daily) | 4 weeks | C57BL/6J (Male) | Significant decrease | [5][6] |

Experimental Protocols

Protocol 1: Preparation of Entecavir Hydrate for Oral Administration

This protocol describes the preparation of an this compound solution for oral gavage in mice.

Materials:

-

This compound powder

-

Vehicle (e.g., sterile double-distilled water or phosphate-buffered saline [PBS])[5]

-

Sterile, light-protected container

-

Analytical balance

-

Vortex mixer

-

Sterile microcentrifuge tubes

Procedure:

-

Calculate the required amount of this compound: Based on the desired dosage (e.g., 0.1 mg/kg) and the average weight of the mice, calculate the total amount of drug needed per day and for the entire study duration.

-

Weigh the this compound: Using an analytical balance, accurately weigh the calculated amount of this compound powder.

-

Prepare the vehicle: Use sterile double-distilled water or PBS as the vehicle.[5]

-

Dissolve the this compound: Add the weighed powder to a sterile, light-protected container. Add the calculated volume of the vehicle to achieve the desired final concentration (e.g., for a 0.1 mg/kg dose in a 25g mouse receiving 100 µL, the concentration would be 0.025 mg/mL).

-

Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved.

-

Storage: Store the prepared solution in a light-protected container at 4°C for the duration of the study. Prepare fresh solutions as needed, depending on the stability of the compound in the chosen vehicle.

Protocol 2: Administration of Entecavir by Oral Gavage

This protocol outlines the procedure for administering the prepared Entecavir solution to mice via oral gavage.

Materials:

-

Prepared Entecavir solution

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge, ball-tipped)

-

Syringes (e.g., 1 mL)

-

Mouse restraint device (optional)

Procedure:

-

Animal Handling: Handle the mice gently to minimize stress. If necessary, use a restraint device.

-

Dose Calculation: Calculate the volume of the Entecavir solution to be administered to each mouse based on its individual body weight.

-

Loading the Syringe: Draw the calculated volume of the Entecavir solution into the syringe fitted with the oral gavage needle. Ensure there are no air bubbles.

-

Administration:

-

Securely hold the mouse by the scruff of the neck to immobilize its head.

-

Gently insert the gavage needle into the mouth, passing it over the tongue and along the roof of the mouth.

-

Allow the mouse to swallow the tip of the needle.

-

Once the needle is in the esophagus, gently advance it into the stomach.

-

Slowly dispense the solution from the syringe.

-

Carefully withdraw the gavage needle.

-

-

Monitoring: After administration, monitor the mouse for any signs of distress, such as choking or difficulty breathing.

-

Frequency: Administer the dose once daily for the duration of the study.[4][5]

Visualizations

Caption: Workflow for Entecavir treatment in an AAV-HBV mouse model.

Caption: Mechanism of action of Entecavir on HBV polymerase.

Safety and Tolerability

In the cited studies, Entecavir was well-tolerated in mice, with no observed morbidity or mortality during the treatment period at the effective doses.[4] Body weight of the mice was also not significantly affected by the treatment.[5]

Conclusion

This compound is a highly effective inhibitor of HBV replication in mouse models. The provided protocols and data summaries offer a foundation for researchers to design and conduct preclinical studies to evaluate novel HBV therapeutics, both as monotherapy and in combination with Entecavir. Careful attention to dosage, administration technique, and appropriate mouse models is crucial for obtaining reliable and reproducible results.

References

- 1. m.youtube.com [m.youtube.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Entecavir for the treatment of chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of antiviral activity of entecavir in transgenic mice expressing hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Entecavir therapy reverses gut microbiota dysbiosis induced by hepatitis B virus infection in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Combination therapy of therapeutic antibody and vaccine or entecavir in HBV carrier mice [frontiersin.org]

- 8. Combination therapy of therapeutic antibody and vaccine or entecavir in HBV carrier mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Entecavir Hydrate in Hepadnavirus Animal Models

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Entecavir (B133710) is a potent guanosine (B1672433) nucleoside analogue that selectively inhibits the replication of the hepatitis B virus (HBV).[1][2][3] Its efficacy and high barrier to resistance make it a cornerstone in the treatment of chronic hepatitis B.[3][4] Preclinical evaluation of antiviral agents like Entecavir relies heavily on robust animal models that closely mimic human HBV infection and disease progression. The woodchuck (Marmota monax) infected with woodchuck hepatitis virus (WHV) and the duckling infected with duck hepatitis B virus (DHBV) are two of the most valuable and widely used models.[5][6][7][8][9][10][11]

WHV and HBV share significant similarities in their genomic structure, replication mechanisms, and the propensity to cause chronic hepatitis and hepatocellular carcinoma (HCC).[5][9][12] This makes the woodchuck model particularly suitable for studying viral pathogenesis and evaluating long-term therapeutic outcomes, including the prevention of liver cancer.[5][8][13][14] The DHBV model, while more distantly related to HBV, offers practical advantages such as the ready availability of the host, lower cost, and high rates of infection, making it an excellent tool for initial screening and mechanistic studies of antiviral compounds.[6][7][10][11]

These application notes provide detailed protocols and compiled data for the use of Entecavir hydrate (B1144303) in both woodchuck and duck models of HBV infection, serving as a comprehensive resource for preclinical drug development.

Mechanism of Action of Entecavir

Entecavir is administered as a prodrug and is phosphorylated in host cells to its active triphosphate form, Entecavir triphosphate (ETV-TP).[4] ETV-TP functionally mimics the natural substrate, deoxyguanosine triphosphate (dGTP). It competes with dGTP for binding to the viral DNA polymerase, and its incorporation into the growing viral DNA chain leads to termination.[4][15] Entecavir uniquely inhibits all three key functions of the HBV reverse transcriptase (polymerase):

-

Base priming.[1]

-

Reverse transcription of the negative-strand DNA from the pregenomic RNA (pgRNA) template.[1][4]

This multi-faceted inhibition makes Entecavir highly potent against HBV replication.[15]

Caption: Mechanism of Entecavir action within an infected hepatocyte.

Woodchuck Model of HBV Infection

Application Note: The woodchuck model is a highly valued tool for the preclinical evaluation of anti-HBV therapeutics.[5] Woodchucks chronically infected with WHV develop progressive liver disease, including hepatitis and HCC, in a manner that closely mirrors human chronic hepatitis B.[8][9] This model is therefore critical for assessing the long-term efficacy of antiviral drugs, their impact on disease progression, and their potential to prevent HCC.[14] Studies have shown that long-term Entecavir treatment in woodchucks effectively suppresses WHV replication, reduces viral antigens, and significantly prolongs lifespan by delaying or preventing the onset of HCC.[14]

Caption: Experimental workflow for evaluating Entecavir in the woodchuck model.

Experimental Protocol: Entecavir Treatment in WHV-Infected Woodchucks

This protocol is a synthesis of methodologies reported in preclinical studies.[14][16][17]

-

Animal Model:

-

Use adult Eastern woodchucks (Marmota monax) that are chronically infected with WHV.

-

Chronic infection is typically established by inoculating neonatal woodchucks with WHV.[12]

-

Confirm chronic carrier status by the persistent presence of serum WHV DNA and woodchuck hepatitis surface antigen (WHsAg) for at least 6 months.

-

-

Housing and Care:

-

House animals individually under controlled conditions in compliance with animal welfare regulations.

-

Provide food and water ad libitum.

-

-

Experimental Groups:

-

Treatment Group: Receives Entecavir hydrate.

-

Control Group: Receives a vehicle control (e.g., water) on the same schedule.

-

Group size should be sufficient for statistical power (e.g., n=4-6 animals per group).

-

-

Entecavir Administration:

-

Dosage: A commonly used dose is 0.1 mg/kg, administered once daily.[17] Combination therapy studies have also used this dose.

-

Formulation: Prepare a solution of this compound in sterile water.

-

Administration: Administer the solution orally via gavage.

-

-

Monitoring and Sample Collection:

-

Blood Collection: Collect blood samples (e.g., via femoral vein) at baseline and at regular intervals during and after treatment (e.g., weekly, then monthly). Process blood to obtain serum for virological analysis.

-

Liver Biopsies: Perform liver biopsies (e.g., via laparoscopy) at baseline and at selected time points (e.g., end of treatment) to assess intrahepatic viral markers and histology.

-

-

Endpoint Analysis:

-

Serum WHV DNA: Quantify serum WHV DNA levels using a sensitive quantitative polymerase chain reaction (qPCR) or dot blot hybridization assay.[17]

-

Serum WHsAg: Measure WHsAg concentrations using an enzyme-linked immunosorbent assay (ELISA).[17]

-

Intrahepatic Analysis: From liver tissue, quantify levels of WHV DNA, including covalently closed circular DNA (cccDNA), and viral RNAs.[14][17]

-

Histopathology: Examine liver biopsies for signs of hepatitis, inflammation, and the development of HCC.

-

Quantitative Data: Entecavir Efficacy in the Woodchuck Model

| Study Reference | Entecavir (ETV) Dose | Treatment Duration | Key Virological Findings |

| Colonno et al. (2001)[14] | Oral ETV for 8 weeks, then weekly for 12-34 months | Up to 34 months | Sustained viral suppression near the lower limit of detection for >2 years. Significant reduction in liver cccDNA and viral antigens. Delayed emergence of HCC. |

| Lucifora et al. (2020)[17][18] | 0.1 mg/kg, once daily (monotherapy) | 14 weeks | Mean reduction from baseline: WHV DNA by 6.63 log10; WHsAg by 2.23 log10. |

| Lucifora et al. (2020)[17][18] | 0.1 mg/kg ETV + RG7834 | 14 weeks | Mean reduction from baseline: WHV DNA by 6.62 log10; WHsAg by 3.42 log10. |

| Lucifora et al. (2020)[17][18] | 0.1 mg/kg ETV + wIFN-α | 14 weeks | Mean reduction from baseline: WHV DNA by 6.70 log10; WHsAg by 2.40 log10. |

| Menne et al. (2015)[19] | ETV + CpG ODN | Not specified | Combination led to effective suppression of WHV load with early viral responses. Synergistic reduction in WHsAg levels. |

| Michalak et al. (2013)[16] | 1.4 mg/week for 12 weeks, then 1 mg twice weekly | 23 weeks | Used as a pre-treatment to reduce viral load before therapeutic vaccination. Efficiently suppressed WHV replication. |

Duck Model of HBV Infection

Application Note: The duck hepatitis B virus (DHBV) infection model is instrumental for the initial in vivo evaluation of antiviral compounds against hepadnaviruses.[6][10] Ducklings, particularly when infected within the first week of life, develop a persistent high-level viremia, which is ideal for assessing the potency of viral replication inhibitors.[11][20] Entecavir has demonstrated potent efficacy in this model, showing a dose-dependent reduction in both serum and intrahepatic DHBV DNA.[21][22] The model is frequently used to study the dynamics of viral load reduction, the effect of treatment on viral spread within the liver, and the potential for combination therapies to prevent the establishment of persistent infection.[20][23][24][25]

Caption: Experimental workflow for evaluating Entecavir in the duckling model.

Experimental Protocol: Entecavir Treatment in DHBV-Infected Ducklings

This protocol is a synthesis of methodologies reported in preclinical studies.[20][21][24]

-

Animal Model:

-

Housing and Care:

-

House ducklings in appropriate brooders with access to heat, food, and water.

-

Maintain conditions in accordance with institutional animal care guidelines.

-

-

Experimental Groups:

-

Treatment Groups: Receive varying doses of this compound (e.g., 0.01, 0.1, 1.0 mg/kg/day).

-

Control Group: Receives a vehicle control (e.g., distilled water).

-

A positive control group (e.g., Lamivudine) can also be included for comparison.[21]

-

-

Entecavir Administration:

-

Dosage: Administer Entecavir daily at doses ranging from 0.01 mg/kg to 1.0 mg/kg to assess dose-response.[21][22]

-

Formulation: Dissolve this compound in distilled water.

-

Administration: Administer the solution daily via oral gavage for the specified treatment duration (e.g., 14, 21, or 49 days).[21][22][24][25]

-

-

Monitoring and Sample Collection:

-

Blood Collection: Collect blood samples at baseline and at regular intervals (e.g., weekly) during and after the treatment period.

-

Autopsy: At the end of the experiment, euthanize the animals and perform a necropsy. Collect terminal blood samples and the entire liver.

-

-

Endpoint Analysis:

-

Serum DHBV DNA: Quantify viral DNA from serum using slot blot hybridization or quantitative PCR.[20][21] Express results as log10 reduction from baseline or compared to the control group.

-